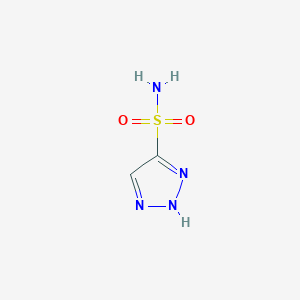

1H-1,2,3-triazole-5-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1,2,3-triazole-5-sulfonamide is a type of triazole compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

Triazole derivatives can be synthesized via copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . Another method involves a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for a similar compound, 1-methyl-1H-1,2,3-triazole-5-sulfonamide, is 1S/C3H6N4O2S/c1-7-3 (2-5-6-7)10 (4,8)9/h2H,1H3, (H2,4,8,9) .

Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, new 2-(phenylsulfonyl)-2H-1,2,3-triazole can be synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.17 . It is a powder at room temperature .

作用机制

Target of Action

1H-1,2,3-triazole-5-sulfonamide is a compound that has been found to interact with several biological targets. It has been reported to have antiviral and antibacterial activities, suggesting that it may interact with enzymes or proteins essential to these organisms. For instance, it has been suggested that this compound may interact with the RNA-dependent RNA polymerase (RdRp) of the influenza virus A (H1N1) . In the context of antibacterial activity, it has been shown to inhibit common human pathogenic bacteria .

Mode of Action

The interaction of this compound with its targets leads to changes in the biological processes of the organisms. For instance, it disrupts the replication cycle of viruses, allowing the body to eliminate them more easily . In the case of bacteria, it interacts with microbial enzymes, exerting antibacterial effects . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these biomolecular targets .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of antiviral activity, it disrupts the replication cycle of viruses . As for its antibacterial activity, it interacts with microbial enzymes, leading to the inhibition of bacterial growth . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

1h-1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth of viruses and bacteria. It disrupts the replication cycle of viruses , and inhibits the growth of bacteria by interacting with microbial enzymes . These actions lead to the elimination of these organisms from the body.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the introduction of electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound . This suggests that the chemical environment in which this compound acts can influence its efficacy and stability.

实验室实验的优点和局限性

1H-1,2,3-triazole-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. Moreover, it has shown promising results in various biological assays. However, it also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mode of action is not fully understood, which can make it challenging to design experiments to investigate its biological activity.

未来方向

There are several future directions for research on 1H-1,2,3-triazole-5-sulfonamide. One direction is to investigate its activity against other enzymes and receptors. Another direction is to study its potential as a diagnostic tool for various diseases. Moreover, it would be interesting to investigate its activity in combination with other drugs to enhance its therapeutic effects. Finally, it would be worthwhile to investigate its activity in vivo to determine its potential as a drug candidate.

Conclusion:

In conclusion, this compound is a promising chemical compound with diverse biological activities. It has shown potential as an anticancer agent, antimicrobial agent, anti-inflammatory agent, and antiviral agent. It has also been investigated for its activity against various enzymes and receptors. Although its mode of action is not fully understood, it has several advantages for lab experiments. Moreover, there are several future directions for research on this compound, which could lead to the development of new drugs for various diseases.

合成方法

There are several methods for the synthesis of 1H-1,2,3-triazole-5-sulfonamide. One of the most commonly used methods is the reaction of sulfonamides with sodium azide in the presence of copper (I) catalyst. This reaction leads to the formation of this compound in good yields.

科学研究应用

1H-1,2,3-triazole-5-sulfonamide has been extensively studied for its biological activities. It has shown potential as an anticancer agent, antimicrobial agent, anti-inflammatory agent, and antiviral agent. It has also been investigated for its activity against various enzymes such as carbonic anhydrase, cholinesterase, and tyrosinase. Moreover, it has been studied for its potential as a diagnostic tool for various diseases.

安全和危害

1H-1,2,3-triazole-5-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

2H-triazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIIVJKIXMLKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)

![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)

![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)